Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate is a complex organic compound with a unique structure that includes a methoxy group, a sulfamoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate typically involves multiple steps. One common method includes the reaction of methyl 2-methoxybenzoate with a suitable sulfamoylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism by which Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: A simpler ester with similar functional groups but lacking the sulfamoyl group.
Methyl 2-methylbenzoate: Another ester with a methyl group instead of the methoxy group.
Methyl 2-methoxy-4-aminobenzoate: Contains an amino group instead of the sulfamoyl group.
Uniqueness
Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-7-15(2,3)16(4)22(18,19)11-8-9-12(14(17)21-6)13(10-11)20-5/h1,8-10H,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODGEMWCTWJTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.